1,2,4-Trimethylbenzene-D12
Overview
Description
1,2,4-Trimethylbenzene-D12: is a deuterated form of 1,2,4-trimethylbenzene, an aromatic hydrocarbon with the chemical formula C9D12. This compound is a colorless liquid with a strong odor and is nearly insoluble in water but soluble in organic solvents. It is commonly used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene-D12 can be synthesized through the deuteration of 1,2,4-trimethylbenzene. This process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves the large-scale deuteration of 1,2,4-trimethylbenzene using deuterium gas in the presence of a suitable catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylbenzene-D12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,5-trimethylbenzoquinone using oxidizing agents such as phthaloyl peroxide.
Substitution: It can undergo electrophilic aromatic substitution reactions, where one of the methyl groups is replaced by another substituent.
Reduction: It can be reduced to form 1,2,4-trimethylcyclohexane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Phthaloyl peroxide under solvent-free conditions.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Major Products Formed:
Oxidation: 2,3,5-Trimethylbenzoquinone.
Substitution: Various substituted 1,2,4-trimethylbenzene derivatives.
Reduction: 1,2,4-Trimethylcyclohexane.
Scientific Research Applications
1,2,4-Trimethylbenzene-D12 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in the development of deuterated drugs to improve their pharmacokinetic properties.
Industry: Applied in the production of dyes, perfumes, and resins. It is also used as a safe solvent for the production of hydrogen peroxide.
Mechanism of Action
The mechanism of action of 1,2,4-trimethylbenzene-D12 involves its interaction with molecular targets and pathways in various chemical and biological systems. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In substitution reactions, it participates in electrophilic aromatic substitution mechanisms where an electrophile replaces one of the methyl groups. In reduction reactions, it accepts hydrogen atoms to form reduced products.
Comparison with Similar Compounds
1,2,3-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene:
1,2,4,5-Tetramethylbenzene: A compound with four methyl groups attached to the benzene ring.
Uniqueness: 1,2,4-Trimethylbenzene-D12 is unique due to its deuterium labeling, which makes it valuable in research applications involving isotopic labeling. Its specific substitution pattern also gives it distinct chemical properties compared to other trimethylbenzene isomers.
Properties
IUPAC Name |
1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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